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Compound of Interest

Compound Name:
N-(2-hydroxy-2-

phenylethyl)acetamide

Cat. No.: B3051336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
hydroxy-2-phenylethyl)acetamide and related compounds. Due to the limited availability of

public data for the specific target compound, this guide presents a detailed analysis of closely

related molecules to serve as a valuable reference for researchers in the field. The

methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are also detailed.

Spectroscopic Data
While comprehensive spectroscopic data for N-(2-hydroxy-2-phenylethyl)acetamide is not

readily available in the public domain, the following tables summarize the data for structurally

similar compounds. This information can provide valuable insights into the expected spectral

characteristics of the target molecule.

Table 1: ¹H NMR Spectroscopic Data of Related
Compounds
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Compound Solvent Chemical Shift (δ) in ppm

N-(2-phenylethyl)acetamide CDCl₃

7.38 - 7.20 (m, 5H, Ar-H), 5.50

(br s, 1H, NH), 3.55 (q, J=6.9

Hz, 2H, CH₂-N), 2.85 (t, J=7.2

Hz, 2H, Ar-CH₂), 1.98 (s, 3H,

CO-CH₃)

N-(2-Hydroxy-1-methyl-2-

phenylethyl)acetamide
- Data not publicly available

Table 2: ¹³C NMR Spectroscopic Data of Related
Compounds

Compound Solvent Chemical Shift (δ) in ppm

N-(2-phenylethyl)acetamide CDCl₃

170.1 (C=O), 139.1 (Ar-C),

128.8 (Ar-CH), 128.7 (Ar-CH),

126.6 (Ar-CH), 41.0 (CH₂-N),

35.8 (Ar-CH₂), 23.4 (CO-CH₃)

N-((1S,2R)-2-hydroxy-1-

methyl-2-phenylethyl)-

acetamide

- Data not publicly available

Table 3: IR Spectroscopic Data of Related Compounds
Compound Technique Key Absorptions (cm⁻¹)

N-(2-phenylethyl)acetamide KBr Pellet

3295 (N-H stretch), 3065 (Ar

C-H stretch), 2930 (Alkyl C-H

stretch), 1640 (C=O stretch,

Amide I), 1555 (N-H bend,

Amide II), 1455 (C-N stretch)

N-(2-hydroxyethyl)acetamide -
Digitized spectrum not

available

Table 4: Mass Spectrometry Data of Related Compounds
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Compound Ionization Method Key m/z values

N-(2-phenylethyl)acetamide Electron Ionization (EI)

163 (M⁺), 104 ([C₈H₈]⁺), 91

([C₇H₇]⁺, tropylium ion), 65, 43

([CH₃CO]⁺)

N-(2-Hydroxy-1-methyl-2-

phenylethyl)acetamide
Gas Chromatography (GC) Full spectrum requires account

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are standard for the analysis of small organic

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The sample height in

the tube should be approximately 5 cm.[1]

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz) is used for analysis.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. For quantitative

results, the relaxation delay (d1) should be at least five times the longest T1 relaxation time

of the protons of interest.[2]

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve

an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
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Sample Preparation (Thin Solid Film): A small amount of the solid sample (around 50 mg) is

dissolved in a volatile solvent like methylene chloride.[3] A drop of this solution is placed on a

salt plate (e.g., KBr, NaCl). The solvent is allowed to evaporate, leaving a thin film of the

compound on the plate.[3]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plate is recorded. The salt plate

with the sample film is then placed in the sample holder, and the sample spectrum is

acquired. The instrument measures the interference pattern of the infrared beam after

passing through the sample, which is then converted to a spectrum via a Fourier transform.

Data Processing: The final spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted

to the low µg/mL range.[4] The solution must be free of any particulate matter.[4]

Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI) and a mass analyzer is used.

Ionization and Analysis: The sample solution is introduced into the ion source, where the

molecules are ionized. In EI, a high-energy electron beam is used to ionize the molecules,

often causing fragmentation.[5][6] The resulting ions are then accelerated into the mass

analyzer, which separates them based on their mass-to-charge (m/z) ratio.[5][7]

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus the m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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